6-chloro-N-(2-cyanophenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6-chloro-N-(2-cyanophenyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound with the molecular formula C17H9ClN2O3. It is known for its unique structure, which includes a chromene core, a cyanophenyl group, and a carboxamide functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-cyanophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-2-hydroxybenzaldehyde with 2-cyanobenzamide under basic conditions to form the chromene core.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2-cyanophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chromene core or the cyanophenyl group.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
6-chloro-N-(2-cyanophenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2-cyanophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(2-cyanophenyl)pyridine-3-sulfonamide
- 6-chloro-N-(2-cyanophenyl)pyridine-3-carboxamide
Uniqueness
6-chloro-N-(2-cyanophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its chromene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H9ClN2O3 |
---|---|
Molecular Weight |
324.7 g/mol |
IUPAC Name |
6-chloro-N-(2-cyanophenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C17H9ClN2O3/c18-12-5-6-15-11(7-12)8-13(17(22)23-15)16(21)20-14-4-2-1-3-10(14)9-19/h1-8H,(H,20,21) |
InChI Key |
LXVCAMUKQRKMTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Origin of Product |
United States |
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